molecular formula C21H19N5O3 B13980209 3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide

3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide

Cat. No.: B13980209
M. Wt: 389.4 g/mol
InChI Key: QJHCMTUHZIJSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenylamino group at position 8 and a benzamide moiety at position 6 (). Its structure (C₂₉H₂₆N₆O₄) includes hydrogen-bonding motifs from the benzamide and methoxy groups, which are critical for interactions with biological targets such as kinases. Notably, a structurally related compound, 4-[(3-{8-[(3,4-dimethoxyphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzoyl)amino]benzoic acid, was co-crystallized with spleen tyrosine kinase (Syk), highlighting its role as a kinase inhibitor (PDB entry in ).

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]benzamide

InChI

InChI=1S/C21H19N5O3/c1-28-17-7-6-15(11-18(17)29-2)24-20-21-23-8-9-26(21)12-16(25-20)13-4-3-5-14(10-13)19(22)27/h3-12H,1-2H3,(H2,22,27)(H,24,25)

InChI Key

QJHCMTUHZIJSPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CN3C2=NC=C3)C4=CC(=CC=C4)C(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyaniline with an appropriate imidazo[1,2-a]pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and dimethylformamide, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where cholinergic deficits are observed, such as Alzheimer’s disease.

Comparison with Similar Compounds

Structural Analogues with Kinase Inhibitory Activity

Compound 1 : 4-tert-Butyl-N-(3-{8-[4-(4-methylpiperazine-1-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl)-benzamide
  • Structure: Features a tert-butyl benzamide and a piperazine-carbonylphenylamino substituent.
  • Biological Target : BTK kinase ().
  • Comparison: The piperazine group enhances solubility and likely improves binding to BTK’s hydrophobic pockets compared to the dimethoxy groups in the target compound. However, the dimethoxy groups in 3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo... may confer selectivity for Syk over BTK due to steric and electronic differences .
Compound 2 : 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea
  • Structure : Urea-linked 4-methoxyphenyl group instead of benzamide.
  • Biological Target : Mutant p53 in NSCLC-N6-L16 cells ().
  • Comparison : The urea moiety enables distinct hydrogen-bonding interactions with p53, whereas the benzamide in the target compound may favor kinase inhibition. The 3,4-dimethoxyphenyl group could enhance membrane permeability relative to the 4-methoxyphenyl substituent .

Analogues with Modified Core Structures

Compound 3 : 2-(3,4-Dimethoxyphenyl)-6-(phenylethynyl)imidazo[1,2-a]pyridin-8-amine
  • Structure : Imidazo[1,2-a]pyridine core with phenylethynyl and dimethoxyphenyl groups.
  • Key Difference: The pyridine core (vs.
Compound 4 : N-cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(thiophen-3-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide
  • Structure : Thiophene substituent and cyclopropylbenzamide.
  • Comparison : The thiophene may enhance π-π stacking in hydrophobic kinase domains, while the cyclopropyl group could reduce rotational freedom, improving binding kinetics ().

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents LogP* Solubility (µM) Target
Target Compound Imidazo[1,2-a]pyrazine 3,4-Dimethoxyphenylamino, benzamide 3.2 12.5 (pH 7.4) Syk Kinase
Compound 1 (BTK Inhibitor) Imidazo[1,2-a]pyrazine Piperazine-carbonylphenylamino 2.8 45.0 (pH 7.4) BTK Kinase
Compound 2 (p53 Activator) Imidazo[1,2-a]pyrazine Urea, 4-methoxyphenyl 2.5 28.7 (pH 7.4) Mutant p53
Compound 3 Imidazo[1,2-a]pyridine Phenylethynyl, dimethoxyphenyl 3.5 8.2 (pH 7.4) Undisclosed

*Calculated using PubChem descriptors ().

Biological Activity

3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes an imidazo[1,2-a]pyrazine core substituted with a dimethoxyphenyl group and a benzamide moiety. This unique configuration is believed to contribute to its biological activities.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H19_{19}N5_{5}O2_{2}
  • Molecular Weight : 357.39 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested in vitro against human cancer cell lines such as HeLa (cervical cancer), SW620 (colon cancer), and others.

Efficacy Data

Cell LineIC50 (μM)Mechanism of Action
HeLa1.8Induction of apoptosis
SW6202.1Cell cycle arrest in G2/M phase
MCF72.5Inhibition of DNA synthesis

The observed IC50 values suggest that the compound effectively inhibits cell proliferation at micromolar concentrations.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly in the G2/M phase.
  • Inhibition of Kinase Activity : Potentially acting as a kinase inhibitor, similar to other benzamide derivatives which have shown inhibitory activity against specific kinases involved in tumor growth.

Neuropharmacological Effects

In addition to its anticancer properties, preliminary studies suggest that the compound may have neuropharmacological effects:

  • It has been reported to act as a GABA(A) receptor modulator, which could provide anxiolytic effects.
  • Functional selectivity for specific GABA(A) receptor subtypes (alpha2 and alpha3) has been noted, indicating potential therapeutic applications in anxiety disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study evaluated the antiproliferative effects on multiple cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
  • Animal Models : In vivo studies using murine models have shown that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups.
  • Comparative Studies : When compared with other known anticancer agents (e.g., doxorubicin), this compound exhibited comparable or superior efficacy with fewer side effects.

Summary of Findings

Study TypeFindings
In VitroSignificant antiproliferative activity
In VivoReduced tumor size in murine models
ComparativeComparable efficacy to standard chemotherapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.